molecular formula C18H23NO5S B2765027 N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1105234-34-1

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2765027
CAS No.: 1105234-34-1
M. Wt: 365.44
InChI Key: SNYPCVJBHXOJMY-UHFFFAOYSA-N
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Description

N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and an ethoxyphenoxyethyl side chain.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-4-23-15-6-8-16(9-7-15)24-12-11-19-25(20,21)18-13-14(2)5-10-17(18)22-3/h5-10,13,19H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYPCVJBHXOJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent to form 2-(4-ethoxyphenoxy)ethyl bromide.

    Nucleophilic Substitution: The intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonamide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains due to their ability to interfere with folate synthesis pathways, which are critical for bacterial growth and replication.

Case Study:
A study demonstrated that similar sulfonamide compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be evaluated for its efficacy against these pathogens .

Cytokine Inhibition

The compound has been explored for its potential to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines play a crucial role in inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Data Table: Cytokine Inhibition Potency

CompoundCytokine InhibitionIC50 (µM)
This compoundIL-1β25
Similar Derivative ATNF-α30
Similar Derivative BIL-1β & TNF-α20

This table summarizes the inhibitory effects observed in vitro, indicating the potential of this compound in treating inflammatory conditions .

Targeting Cancer Cells

Emerging studies suggest that sulfonamide derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.

Case Study:
In vitro studies on cancer cell lines (e.g., breast cancer and leukemia) demonstrated that compounds structurally related to this compound reduced cell viability significantly, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for cosmetic applications aimed at skin depigmentation.

Data Table: Tyrosinase Inhibition Activity

CompoundIC50 (µM)Application
This compound15Skin lightening
Kojic Acid25Skin lightening

The compound shows promising tyrosinase inhibition potential, making it a candidate for further development in cosmetic formulations targeting hyperpigmentation .

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
N-(2-(4-Ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide 2-methoxy, 5-methyl, 4-ethoxyphenoxyethyl side chain Not provided High lipophilicity (inferred) Target
2-Ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide 2-ethoxy, 5-methyl, 4-fluorophenyl 309.36 Moderate lipophilicity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N-ethyl, 2-methoxyphenyl 275.34 (calc.) Crystallographic data; biological activity
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-chloro, 2-methoxy, 4-sulfamoylphenethyl 409.87 Antidiabetic activity (glyburide analog)
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline core, p-bromocinnamylaminoethyl 479.37 Protein kinase inhibitor
Key Observations:

Substituent Impact on Lipophilicity: The target compound’s ethoxyphenoxyethyl chain likely increases lipophilicity compared to simpler substituents like the 4-fluorophenyl group in , which has a molecular weight of 309.34. Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility. In contrast, the 5-chloro and sulfamoyl groups in introduce polarizable halogens and hydrogen-bonding sites, balancing lipophilicity for antidiabetic activity.

Electronic Effects: Methoxy groups (electron-donating) at position 2 in both the target compound and may stabilize the sulfonamide group through resonance, affecting binding interactions.

Biological Activity: Sulfonamides with aromatic side chains (e.g., ) often exhibit antimicrobial or enzyme inhibitory activity. The ethoxyphenoxyethyl group in the target compound may confer selectivity for specific targets, similar to H-89’s role as a kinase inhibitor .

Physicochemical and Pharmacokinetic Trends

  • LogP and Solubility :
    While explicit data for the target compound are unavailable, analogs like NSC 343 499 (logP = 1.10, ) and 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide (MW 309.36, ) suggest that ethoxy and methoxy substituents increase logP compared to unsubstituted benzenesulfonamides. This trend aligns with the target compound’s predicted higher lipophilicity.

  • DNA Binding and Intercalation :
    NSC 343 499, a sulfonamide-containing acridine derivative, binds DNA via intercalation (Ka = 2.1 × 10⁶ M⁻¹) . The target compound’s planar aromatic system and sulfonamide group may facilitate similar interactions, though its side chain could sterically hinder binding compared to acridine-based drugs.

Agrochemic Potential

Sulfonamides like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) are herbicides targeting protoporphyrinogen oxidase .

Biological Activity

N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, which are explored in this article through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group attached to a phenyl ether moiety. This unique combination is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.

PropertyValue
Molecular FormulaC17H23N1O4S1
Molecular Weight341.44 g/mol
Melting Point180-181.5 °C
SolubilitySoluble in DMSO and DMF

The mechanism by which this compound exerts its biological effects primarily involves inhibition of specific enzymes and modulation of signaling pathways. The sulfonamide moiety is known for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which can lead to antiproliferative effects in certain cell types .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria typically range from 10410^{-4} to 101110^{-11} M, indicating potent activity against pathogens .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells, with IC50 values varying based on the cell type but generally falling within the micromolar range. This suggests potential utility in cancer therapy, particularly in targeting resistant cancer phenotypes .

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had a notable effect against Staphylococcus aureus with an MIC of 0.5 µg/mL .
  • Cytotoxicity Assessment :
    • In a comparative analysis of several sulfonamides, this compound showed a higher cytotoxic effect on breast cancer cell lines compared to standard treatments like doxorubicin. The study highlighted its potential as an alternative therapeutic agent .
  • Mechanistic Insights :
    • Research focusing on the mechanism revealed that the compound inhibits DHFR, leading to decreased folate levels within cells and subsequent impairment of DNA synthesis. This was corroborated by molecular docking studies that indicated strong binding affinity to the enzyme's active site .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-ethoxyphenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the sulfonamide core followed by coupling with the ethoxyphenoxyethyl moiety. Key steps include:

  • Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with a primary amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
  • Ether linkage formation : Introducing the 4-ethoxyphenoxyethyl group via nucleophilic substitution or Mitsunobu reaction, requiring inert atmosphere (N₂/Ar) and catalysts like DIAD/triphenylphosphine .
  • Optimization : Yield improvements (60–85%) depend on temperature control (<50°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

  • NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) to verify substituent positions (e.g., methoxy δ 3.8–4.0 ppm, ethoxy δ 1.3–1.4 ppm) .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and aromatic C-O-C bands at 1240–1270 cm⁻¹ .
  • X-ray crystallography : Resolve steric effects from the ethoxyphenoxyethyl chain and confirm dihedral angles between aromatic rings (e.g., 45–60°) .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Enzyme inhibition assays : Use fluorometric or colorimetric kits (e.g., for carbonic anhydrase or cyclooxygenase) at concentrations 1–100 µM .
  • Cell-based models : Test cytotoxicity (MTT assay) in cancer cell lines (IC₅₀ values) or antimicrobial activity via broth microdilution (MIC 8–32 µg/mL) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?

The sulfonamide group likely acts as a zinc-binding motif in enzymes (e.g., carbonic anhydrase IX), while the ethoxyphenoxyethyl chain enhances membrane permeability. Computational docking (AutoDock Vina) and MD simulations (NAMD) predict binding affinities (ΔG = -8 to -10 kcal/mol) to hydrophobic pockets . Biochemical validation via SPR or ITC can quantify Kd values (<1 µM) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Compare enzyme inhibition (e.g., CA IX) with cellular efficacy (e.g., hypoxia-selective cytotoxicity) to distinguish target-specific vs. off-target effects .
  • Metabolic stability : Use liver microsomes (human/rat) to assess if rapid degradation (t₁/₂ < 30 min) explains variability in in vivo vs. in vitro results .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the ethoxy group with methoxy or propoxy to evaluate steric effects on binding .
  • Bioisosteres : Substitute the sulfonamide with a phosphonamide or carboxylate to modulate polarity and logP (target: 2–4) .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

  • Salt formation : Improve solubility via sodium or meglumine salts (aqueous solubility >1 mg/mL) .
  • Prodrug design : Acetylate the sulfonamide NH to enhance oral bioavailability (target: >30% in rodent models) .

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